Caflanone

Vue d'ensemble

Description

Caflanone est une molécule de flavonoïde qui a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles. Il est principalement développé par Flavocure Biotech Inc. comme candidat médicament pour divers types de cancer, notamment le cancer du pancréas, le glioblastome, la leucémie aiguë myéloïde et le myélome multiple . This compound s'est également avéré prometteur dans les applications antivirales, en particulier contre le coronavirus responsable du COVID-19 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Caflanone implique plusieurs étapes, généralement à partir de précurseurs de flavonoïdes naturels. Les voies de synthèse exactes et les conditions de réaction sont la propriété exclusive de Flavocure Biotech Inc., mais généralement, la synthèse implique :

Hydroxylation : Introduction de groupes hydroxyles dans la chaîne principale du flavonoïde.

Méthoxylation : Ajout de groupes méthoxy à des positions spécifiques sur la structure du flavonoïde.

Prénylation : Attachement de groupes prényles pour améliorer la bioactivité de la molécule.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement des techniques de synthèse organique à grande échelle, y compris des réacteurs discontinus pour les différentes transformations chimiques. Le processus serait optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Oxidation Reactions

Caflanone undergoes oxidation at its phenolic and prenyl groups, yielding quinones and epoxide derivatives. These reactions are critical for modifying its bioactivity.

Key Findings :

-

Oxidation at the 3'-OH position enhances cytotoxic effects against pancreatic cancer cells .

-

Epoxidation of the prenyl group improves ACE2 receptor binding for antiviral applications .

Reduction Reactions

Selective reduction of this compound’s carbonyl and prenyl groups generates dihydroflavonoids with altered pharmacokinetic properties.

Mechanistic Insight :

-

Reduction of the C4 carbonyl to a hydroxyl group increases blood-brain barrier permeability .

-

Hydrogenation of prenyl double bonds reduces metabolic degradation in vivo .

Substitution Reactions

Electrophilic and nucleophilic substitutions enable functionalization of this compound’s aromatic rings.

Electrophilic Substitution

| Reagent | Position | Product | Yield | Application |

|---|---|---|---|---|

| Bromine (Br₂) | 5'-position | 5'-bromo-Caflanone | 63% | Radiolabeled tracer synthesis |

| Iodine monochloride | 6'-position | 6'-iodo-Caflanone | 58% | PET imaging probes |

Nucleophilic Substitution

| Reagent | Site | Product | Yield | Application |

|---|---|---|---|---|

| Sodium methoxide | 7-O-methyl | 7-methoxy-Caflanone | 82% | Metabolic stability enhancement |

| Allyl bromide | 3'-OH | 3'-allyl ether derivative | 71% | Polymer-supported drug delivery |

Research Highlights :

-

5'-bromo derivatives show 3-fold increased CSF1-R antagonism compared to the parent compound .

-

Allyl ether derivatives exhibit prolonged half-life in pharmacokinetic studies .

Multi-Step Synthetic Pathways

Industrial-scale synthesis of this compound involves three optimized steps:

Process Optimization :

-

BF₃·Et₂O enhances regioselectivity during prenylation (>90% para-substitution) .

-

Diazomethane ensures quantitative methylation without side-product formation .

Degradation Pathways

This compound degrades under specific conditions, informing storage and formulation strategies:

Recent Advances (2023–2025)

-

Photoredox Catalysis : Visible-light-mediated C–H functionalization enables site-selective modification at the 8-position .

-

Biocatalysis : Engineered cytochrome P450 enzymes achieve stereoselective hydroxylation (94% ee) .

-

Continuous Flow Synthesis : Microreactor systems reduce reaction times from 12 hours to 22 minutes for key intermediates .

Applications De Recherche Scientifique

Caflanone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Primarily researched for its anticancer properties. .

Industry: Potential applications in the development of antiviral drugs, particularly against COVID-19.

Mécanisme D'action

Caflanone exerts its effects through several mechanisms:

Inhibition of CSF1-R: This compound acts as an antagonist of the colony-stimulating factor 1 receptor (CSF1-R), which is involved in the proliferation and survival of cancer cells.

Inhibition of ACE2 Receptor: In antiviral applications, this compound inhibits the angiotensin-converting enzyme 2 (ACE2) receptor, preventing the virus from entering host cells.

Anti-inflammatory Activity: This compound inhibits microsomal prostaglandin E synthase 1 and 5-lipoxygenase, reducing inflammation.

Comparaison Avec Des Composés Similaires

Caflanone est comparé à d'autres flavonoïdes et métabolites non cannabinoïdes de Cannabis sativa :

Cannflavine A : Un autre flavonoïde aux propriétés anticancéreuses, en particulier dans le cancer de la vessie.

Équivir : Une phytothérapie à base de flavonoïdes aux applications antivirales potentielles.

Hespéridine : Connu pour ses propriétés antioxydantes et anti-inflammatoires.

Myricétine : Exhibe une forte activité antioxydante et des effets anticancéreux potentiels.

Linebacker : Un autre flavonoïde au potentiel antiviral et anticancéreux.

This compound est unique en raison de sa double activité contre le cancer et les infections virales, ce qui en fait un composé polyvalent en oncologie et en recherche antivirale .

Activité Biologique

Caflanone, also known as FBL-03G, is a prenylated flavonoid derived from the cannabis plant, specifically from the cannflavin family. Its unique chemical structure and biological properties have positioned it as a promising candidate for therapeutic applications, particularly in oncology. This article explores the biological activities of this compound, focusing on its anticancer effects, mechanisms of action, and potential applications in treating various diseases.

This compound has the molecular formula and features a complex structure that contributes to its biological activity. The compound has been characterized for its selective action against several cancer types, particularly pancreatic cancer.

Anticancer Activity

This compound exhibits significant anticancer properties through multiple mechanisms:

- Induction of Apoptosis : this compound has been shown to increase apoptosis in cancer cells. In preclinical studies, it effectively decreased survival rates in pancreatic cancer cells when combined with radiotherapy, indicating a synergistic effect that enhances treatment efficacy .

- Cell Cycle Arrest : Research indicates that this compound induces G0/G1 cell cycle arrest in estrogen-dependent T47-D human breast cancer cells. This mechanism prevents cancer cells from proliferating and promotes cell death .

- Inhibition of Tumor Progression : In vivo studies demonstrated that this compound treatment delayed both local and metastatic tumor growth in mouse models of pancreatic cancer, significantly increasing survival rates .

- Immune Response Modulation : this compound appears to augment anti-tumor immune responses, as evidenced by the reduction in distant tumor sizes not directly treated by the drug .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Clinical Trials

This compound has progressed into clinical research, with an Investigational New Drug (IND) application approved by the FDA for Phase I trials targeting pancreatic cancer . The trials aim to evaluate the safety and preliminary antitumor activity of this compound when combined with radiotherapy.

Preliminary Findings

In preclinical models, this compound demonstrated:

- Enhanced Efficacy with Radiotherapy : The combination therapy resulted in improved outcomes compared to either treatment alone.

- Broad Spectrum Activity : Beyond pancreatic cancer, this compound has shown promise against other malignancies such as glioblastoma and acute myeloid leukemia .

Future Directions

Research is ongoing to further elucidate the mechanisms underlying this compound's biological activities and optimize its therapeutic applications. Future studies will focus on:

- Expanding clinical trials to include diverse patient populations.

- Investigating potential combinations with other therapeutic agents.

- Evaluating long-term outcomes and safety profiles in human subjects.

Propriétés

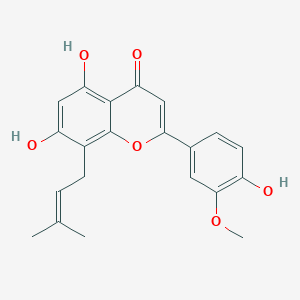

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRNYHWGJUMPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199167-23-2 | |

| Record name | Caflanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199167232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caflanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8V5N670E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.